molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Cat. No. B174586
Key on ui cas rn: 142283-66-7
M. Wt: 181.23 g/mol
InChI Key: LGGAZTKFNISBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585490

Procedure details

A mixture of 3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal (1.28 g), sodium iodide (1.8 g) and acetone (20 mL) was refluxed with stirring for 90 min. The solvent was removed in vacuo and the residue was dissolved in methylene chloride and washed with water. After drying over magnesium sulfate the solvent was removed in vacuo. The residue was dissolved in toluene (20 mL) and treated with tri-n-butyltin hydride (1.75 g) and AIBN (20 mg) and the resulting mixture was heated at 110° C. for 1 h. After removal of the solvent the residue was chromatographed on silica gel with ethyl acetate as the eluent. The resulting product was stirred with a mixture of water (5 mL), 3N HCl (1.5 mL) and acetic acid (2 mL) for 16 h. The resulting product was extracted 3 times with methylene chloride, washed with sodium bicarbonate solution, dried over magnesium sulfate and the solvent was removed in vacuo to afford 1-Methyl-1-azaspiro[4.5]decane-2,8-dione as an oil.
Name
3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH:8](OS(C)(=O)=O)[CH2:7][C:6]3([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]3)[N:5]2[CH3:20])[O:3]C1.[I-].[Na+]>CC(C)=O>[CH3:20][N:5]1[C:6]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[CH2:7][CH2:8][C:4]1=[O:3] |f:1.2|

Inputs

Step One
Name
3-Mesyloxy-1-methyl-1-azaspiro[4.5]decane-2.8-dione ethylene ketal
Quantity
1.28 g
Type
reactant
Smiles
C1COC2(N(C3(CC2OS(=O)(=O)C)CCC(CC3)=O)C)O1
Name
Quantity
1.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (20 mL)
ADDITION
Type
ADDITION
Details
treated with tri-n-butyltin hydride (1.75 g) and AIBN (20 mg)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with ethyl acetate as the eluent
STIRRING
Type
STIRRING
Details
The resulting product was stirred with a mixture of water (5 mL), 3N HCl (1.5 mL) and acetic acid (2 mL) for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted 3 times with methylene chloride
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN1C(CCC12CCC(CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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